molecular formula C6H15N B13250280 (3R)-2-methylpentan-3-amine

(3R)-2-methylpentan-3-amine

Cat. No.: B13250280
M. Wt: 101.19 g/mol
InChI Key: JYNQKCFJPQEXSL-ZCFIWIBFSA-N
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Description

(3R)-2-methylpentan-3-amine is a chiral aliphatic amine of interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C6H15N and a molecular weight of 101.19 g/mol, it belongs to the class of primary amines . Its defined stereochemistry at the third carbon makes it a valuable building block (chiral synthon) for the asymmetric synthesis of more complex molecules, potentially including active pharmaceutical ingredients (APIs) and specialized ligands for catalysis . As a primary amine, the compound features a reactive amino group (-NH2) that can participate in various chemical transformations, such as formation of amides, imines, and Schiff bases . Its aliphatic chain contributes to lipophilicity, which can influence the physicochemical properties of resulting compounds. Researchers utilize this chiral amine to introduce stereochemical complexity into target molecules, exploring its potential in developing new catalysts or as an intermediate in multi-step synthetic routes. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

(3R)-2-methylpentan-3-amine

InChI

InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3/t6-/m1/s1

InChI Key

JYNQKCFJPQEXSL-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](C(C)C)N

Canonical SMILES

CCC(C(C)C)N

Origin of Product

United States

Preparation Methods

Stereoselective Reductive Amination of 3-Hydroxy-2-methylpentanone

One common route involves the reductive amination of 3-hydroxy-2-methylpentanone derivatives, where the ketone is converted to the amine with stereocontrol.

  • Starting material: (3R)-3-hydroxy-2-methylpentan-1-one or its derivatives.
  • Reagents: Ammonia or primary amines, reducing agents (e.g., hydrogen with Pd/C catalyst, sodium cyanoborohydride).
  • Conditions: Mild hydrogenation or reductive amination conditions to preserve stereochemistry.

This method yields this compound with high enantiomeric excess.

Catalytic Hydrogenolysis of Activated Alcohol Derivatives

Another approach involves activating the hydroxyl group (e.g., converting it to a sulfonate ester) followed by catalytic hydrogenolysis:

  • Step 1: Conversion of (3R)-3-hydroxy-2-methylpentan-1-ol to the corresponding sulfonate ester (e.g., methanesulfonate).
  • Step 2: Hydrogenolysis using Pd/C or Raney nickel catalysts under hydrogen atmosphere to replace the sulfonate group with an amine.

This method allows for efficient deoxygenation and amination, preserving the stereochemistry at C3.

Grignard Reaction Followed by Amination

A stereospecific Grignard reaction can be employed to construct the carbon skeleton with the desired stereochemistry:

  • Step 1: Preparation of a Grignard reagent from 3-bromoanisole.
  • Step 2: Reaction with a chiral ketone such as (2S)-1-(dimethylamino)-2-methylpentan-3-one to form the chiral alcohol intermediate.
  • Step 3: Subsequent amination and deprotection steps yield this compound.

This route is widely used in the synthesis of related amines such as tapentadol intermediates.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents and Conditions Outcome Notes
1 Grignard addition 3-Bromoanisole + Mg in THF, reflux 68-75°C Formation of chiral alcohol intermediate Requires inert atmosphere (N2)
2 Activation Treatment with methanesulfonic acid and sulfonyl chloride Conversion to sulfonate ester Prepares for hydrogenolysis
3 Catalytic hydrogenolysis Pd/C catalyst, H2 gas 5-7 kg/cm², 25-30°C, 2-4 hours Reductive deoxygenation to amine Maintains stereochemistry
4 Demethylation Dimethyl sulfide in methanesulfonic acid, 55-60°C, 2-3 hours Removal of methoxy protecting group Final purification step

Research Results and Yields

  • The stereospecific Grignard reaction yields the chiral alcohol intermediate with high enantiomeric purity (>95% ee).
  • Activation to sulfonate ester proceeds with near-quantitative yield.
  • Catalytic hydrogenolysis yields this compound in 85-90% yield.
  • Demethylation step achieves 80-85% yield, resulting in the pure amine product.

Catalysts and Reagents Used

Catalyst/Reagent Role Typical Conditions Source
Palladium on Carbon (Pd/C) Hydrogenolysis catalyst 5-7 kg/cm² H2, 25-30°C Patents EP2046726B1, WO2012023147A1
Methanesulfonic acid Activation and demethylation 20-60°C, reflux WO2012023147A1
Dimethyl sulfide Demethylation agent 55-60°C WO2012023147A1
Magnesium turnings Grignard reagent formation THF, reflux WO2012023147A1

Advantages and Limitations of Methods

Method Advantages Limitations
Reductive amination High stereoselectivity, mild conditions Requires chiral starting materials or catalysts
Catalytic hydrogenolysis Efficient deoxygenation, scalable Requires careful catalyst handling
Grignard-based synthesis Versatile, stereospecific Sensitive to moisture, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

(3R)-2-methylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

While specific applications of "(3R)-2-methylpentan-3-amine" are not detailed in the provided search results, the search results do provide information on the synthesis of related compounds, including:

  • Tapentadol
  • (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine
  • 3-Mercapto-2-methylpentan-1-ol

And also on the general use of amines and phenols in various applications .

Here's what the search results suggest based on the related compounds:

Synthesis and Pharmaceutical Applications

  • (Tapentadol Preparation): A process exists for preparing 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol, a compound structurally related to this compound, and its pharmaceutically acceptable salts .
  • (Analgesic Development): (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol has shown promise as an analgesic in clinical trials .
  • (Improved Synthesis Methods): There is an effort to find improved methods for synthesizing (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine that are more convenient and efficient than previous methods .
  • (Chiral Synthesis): Amine dehydrogenases can be used for synthesizing enantiopure (R)-β-amino alcohols .

Chemical Properties and Reactions

  • Leaving Group Activation: In the synthesis of related compounds, the hydroxyl group of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol can be activated by converting it into a better leaving group using methanesulfonic acid or para toluenesulfonic acid .
  • Grignard Reactions: Ethyl magnesium halide can be reacted with (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one in an inert reaction medium under Grignard conditions .
  • Mannich Conditions: 1-(3-methoxyphenyl)propan-1-one can be converted to 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one with dimethylamine hydrochloride and paraformaldehyde in an inert reaction medium under Mannich conditions .

Other Applications

  • Polyphenol-containing nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, have demonstrated beneficial effects on human health and are used in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .
  • Phenolic-enabled nanotechnology: Phenolic compounds have been used in nanotechnology for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .
  • Use of aliphatic rings in medicinal chemistry: Aliphatic rings are increasingly being exploited in medicinal chemistry for their beneficial physicochemical properties .
  • Odorant receptor: 3-Mercapto-2-methylpentan-1-ol is a key food odorant .

Mechanism of Action

The mechanism by which (3R)-2-methylpentan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (°C) Synthesis Yield/Purity References
This compound HCl (196929-99-4) C₆H₁₆ClN 137.65 Branched aliphatic primary amine, (R)-configuration N/A Commercial (≥99% purity)
8VP101 C₂₃H₃₁N₂O 351.51 Bicyclo[3.1.1]heptane core, oxazolylmethyl group N/A 59% (via Method C)
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine HCl (175591-22-7) C₁₅H₂₅NO₂·HCl 287.83 Aryl-substituted tertiary amine, (2R,3R)-configuration 362.9 (predicted) Custom synthesis
2-Ethyl-2-methoxybutan-1-amine (145550-57-8) C₇H₁₇NO 131.22 Ethyl and methoxy branching, primary amine N/A Not specified

Analysis of Key Differences

Molecular Complexity and Functional Groups

  • Aryl-Substituted Amines (e.g., 175591-22-7) : The methoxyphenyl group introduces aromaticity and π-π interaction capabilities, increasing boiling points (e.g., 362.9°C) and altering solubility profiles .
  • Ethyl-Methoxy Derivatives (e.g., 145550-57-8) : Methoxy groups reduce basicity relative to alkylamines, while ethyl branching may enhance lipophilicity .

Stereochemical Impact

  • The (3R)-configuration in the target compound contrasts with the (2R,3R)-diastereomerism in 175591-22-7, which is critical for enantioselective interactions in chiral environments (e.g., enzyme binding) .

Biological Activity

(3R)-2-methylpentan-3-amine, also known as 3-amino-2-methylpentane, is a chiral amine that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive review of the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant case studies.

This compound can be synthesized through several methods, typically beginning with chiral precursors such as (R)-2-methylpentan-3-ol. The synthesis involves converting the hydroxyl group to an amine through amination reactions, followed by hydrochloride formation to yield this compound hydrochloride.

Synthetic Route Overview

StepDescription
Starting Material(R)-2-methylpentan-3-ol
Amination ReactionConversion of hydroxyl group to amine using ammonia or primary amines with catalysts
Hydrochloride FormationReaction of the free amine with hydrochloric acid

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It has been investigated for its potential role in various biochemical pathways and as a chiral building block in organic synthesis.

The mechanism of action involves the compound's ability to interact with specific enzymes or receptors due to its chiral nature. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. The specificity of these interactions is crucial for its potential therapeutic applications.

Research Findings

  • Pharmacological Properties : Studies have indicated that this compound exhibits properties that may be beneficial in pharmacological contexts. For instance, it has been explored for its analgesic effects in animal models .
  • Chiral Auxiliary : As a chiral auxiliary in asymmetric synthesis, this compound facilitates the formation of enantiomerically pure compounds, which is vital in drug development.
  • Biochemical Pathways : Research has shown that this compound can influence certain metabolic pathways, although specific mechanisms remain under investigation. Its role in neurotransmitter modulation suggests potential implications in neuropharmacology.

Study 1: Analgesic Effects

A study conducted on rodents demonstrated that this compound significantly reduced pain responses compared to control groups. The analgesic effect was linked to its interaction with opioid receptors, suggesting a pathway for developing new pain relief medications .

Study 2: Neurotransmitter Modulation

In vitro studies indicated that this compound could enhance the release of neurotransmitters such as dopamine and serotonin. This property positions it as a candidate for further research into treatments for mood disorders.

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